molecular formula C24H35N3O7 B3950637 Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

Cat. No.: B3950637
M. Wt: 477.5 g/mol
InChI Key: GVXWKMBOMVXOBL-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its unique chemical structure, which includes a piperidine ring and a piperazine ring, both of which are functionalized with various substituents. The presence of oxalic acid as a counterion further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-ethylbenzyl chloride and an appropriate catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a nucleophilic substitution reaction involving a suitable diamine and an appropriate electrophile.

    Coupling of the Piperidine and Piperazine Rings: The two rings can be coupled through a condensation reaction involving a suitable coupling agent, such as carbonyldiimidazole.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[1-[(4-methylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate
  • Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperidine-1-carboxylate

Uniqueness

Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to the presence of both piperidine and piperazine rings, as well as the specific substituents attached to these rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3.C2H2O4/c1-3-18-5-7-19(8-6-18)17-23-11-9-20(10-12-23)21(26)24-13-15-25(16-14-24)22(27)28-4-2;3-1(4)2(5)6/h5-8,20H,3-4,9-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXWKMBOMVXOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 2
Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 3
Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 5
Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 6
Ethyl 4-[1-[(4-ethylphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

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